3-Butylspiro[3.3]heptan-1-one
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Overview
Description
3-Butylspiro[33]heptan-1-one is a chemical compound characterized by a spirocyclic structure, where a butyl group is attached to the spiro[33]heptan-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylspiro[3.3]heptan-1-one can be achieved through a novel approach involving the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes. The process involves initial nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid. This method is fully regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .
Industrial Production Methods
While specific industrial production methods for 3-Butylspiro[3
Chemical Reactions Analysis
Types of Reactions
3-Butylspiro[3.3]heptan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-Butylspiro[3.3]heptan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: It may be used in biochemical studies to investigate the behavior of spirocyclic compounds in biological systems.
Mechanism of Action
The mechanism by which 3-Butylspiro[3.3]heptan-1-one exerts its effects involves the initial protonation of the bicyclobutyl moiety, followed by a [1,2]-rearrangement of the resulting cyclopropylcarbinyl cation. This process leads to the formation of the spirocyclic structure, which is crucial for the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptan-1-one: The parent compound without the butyl group.
3-Methylspiro[3.3]heptan-1-one: A similar compound with a methyl group instead of a butyl group.
3-Ethylspiro[3.3]heptan-1-one: A similar compound with an ethyl group.
Uniqueness
3-Butylspiro[3.3]heptan-1-one is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the butyl group’s influence is desired .
Biological Activity
3-Butylspiro[3.3]heptan-1-one is a spirocyclic compound that has gained attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H14O, and its structure features a spirocyclic arrangement that can influence its interaction with biological targets. The compound is characterized by a ketone functional group, which often plays a crucial role in its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C9H14O |
Molecular Weight | 142.21 g/mol |
CAS Number | 13583975 |
Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure may enhance binding affinity due to conformational flexibility, allowing it to fit into active sites more effectively compared to non-spiro compounds.
Antimicrobial Activity
Research indicates that spirocyclic compounds often exhibit antimicrobial properties. A study exploring the structure-activity relationship (SAR) of similar compounds found that modifications in the spiro structure could significantly enhance antibacterial activity against Gram-positive bacteria, suggesting that this compound may also possess similar properties .
Anticancer Potential
Preliminary studies have suggested that compounds with spirocyclic frameworks can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism may involve the inhibition of specific signaling pathways crucial for cell proliferation and survival . Further investigation into this compound's effects on various cancer cell lines could provide insights into its potential as an anticancer agent.
Study 1: Antimicrobial Efficacy
In a study published by the Journal of Medicinal Chemistry, researchers synthesized a series of spirocyclic compounds, including derivatives of this compound, and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that structural variations can enhance biological activity .
Study 2: Anticancer Activity
A recent publication investigated the anticancer properties of spirocyclic ketones, revealing that some compounds induced apoptosis in human breast cancer cells via the mitochondrial pathway. The study highlighted the importance of the carbonyl group in mediating these effects, suggesting that this compound could be further explored for its anticancer potential .
Research Findings
Recent findings suggest that compounds similar to this compound can act as bioisosteres for known drugs, potentially improving pharmacokinetic properties while maintaining or enhancing therapeutic efficacy . This characteristic makes them attractive candidates for drug development.
Properties
Molecular Formula |
C11H18O |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-butylspiro[3.3]heptan-3-one |
InChI |
InChI=1S/C11H18O/c1-2-3-5-9-8-10(12)11(9)6-4-7-11/h9H,2-8H2,1H3 |
InChI Key |
MTUULPVDDOYGQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=O)C12CCC2 |
Origin of Product |
United States |
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